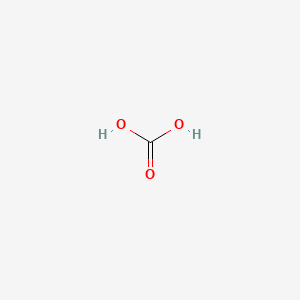
Carbonic Acid
Cat. No. B8815115
Key on ui cas rn:
22719-67-1
M. Wt: 62.025 g/mol
InChI Key: BVKZGUZCCUSVTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04396779
Procedure details


The procedures were again followed with substitution in the neutralization step of a number of other carboxylic acids the use of which is not in accordance with the invention. The use of acetic acid resulted in an apparently homogeneous semi-solid or gelatinous product. Butyric acid and hexanoic acid were responsible for production of a two phase mixture containing roughly equal quantities of a lower gel phase and an upper liquid phase. Formic acid, oxalic acid, and carbonic acid each resulted in formation of a white precipitate.
[Compound]
Name
carboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Name

Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:4])(=[O:3])C.[C:5]([OH:10])(=[O:9])CCC.C(O)(=[O:17])CCCCC.[CH:19]([OH:21])=[O:20]>>[C:1]([OH:4])(=[O:3])[C:19]([OH:21])=[O:20].[C:5](=[O:9])([OH:17])[OH:10]
|
Inputs


Step One
[Compound]
|
Name
|
carboxylic acids
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)(=O)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing roughly equal quantities of a lower gel phase
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=O)O)(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(O)(O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
